4-(4-苯基哌嗪-1-羰基)苯甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(4-Phenylpiperazine-1-carbonyl)benzonitrile” is a chemical compound with the molecular formula C18H17N3O. It is part of a class of organic compounds known as phenylpiperazines . These compounds contain a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of “4-(4-Phenylpiperazine-1-carbonyl)benzonitrile” is characterized by a phenylpiperazine skeleton attached to a benzonitrile group. The phenylpiperazine part of the molecule provides a three-dimensional structure due to the non-planarity of the ring, a phenomenon called "pseudorotation" .科学研究应用
Poly ADP-Ribose Polymerases (PARP-1) Inhibition
One of the primary applications of derivatives of 4-(4-Phenylpiperazine-1-carbonyl)benzonitrile is as potent inhibitors of PARP-1, an enzyme critical in DNA repair processes. These compounds have been designed and synthesized to improve the structure-activity relationships about the substituents in the hydrophobic pocket . They show promise in cancer treatment, particularly in targeting BRCA-1 deficient cells, which are often resistant to other forms of chemotherapy .
Antiproliferative Activity
Certain derivatives, such as those with furan ring substitutions, have demonstrated significant antiproliferative activity against specific cancer cell lines. This suggests their potential use in developing targeted cancer therapies that can selectively inhibit the growth of cancerous cells without affecting healthy cells .
Molecular Docking Studies
The molecular docking method has been used to explore the binding mode of these compounds with PARP-1. This application is crucial for understanding how these inhibitors interact at the molecular level, which is essential for the rational design of more effective drugs .
Structure-Activity Relationship (SAR) Exploration
The study of these derivatives also contributes to the broader field of SAR exploration. By analyzing the effects of different substituents on the core structure, researchers can develop a deeper understanding of how structural changes impact biological activity .
Selectivity and Targeting
Some derivatives exhibit high selectivity and targeting, indicating that they could be developed into drugs that precisely target certain biological pathways or types of cells, such as cancer cells with specific mutations .
Hydrophobic Pocket Binding
The introduction of strong electronegative groups or halogen atoms in the side chain of benzimidazole, which is part of the structure of these compounds, might improve its inhibitory activity. This application is particularly relevant in the design of drugs that need to bind to hydrophobic pockets within target enzymes or receptors .
未来方向
The future directions for “4-(4-Phenylpiperazine-1-carbonyl)benzonitrile” and similar compounds involve further exploration of their potential in drug discovery. The phenylpiperazine scaffold is versatile and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This makes it a promising area for the design of new compounds with different biological profiles .
作用机制
Target of Action
The primary target of 4-(4-Phenylpiperazine-1-carbonyl)benzonitrile is the C-C Chemokine receptor 5 (CCR5) . CCR5 is a G protein-coupled receptor (GPCR) for the β-chemokines MIP-1α, MIP-1β, and RANTES . It is also a primary co-receptor with CD4 for macrophage-tropic (M-tropic or R5) HIV-1 viruses .
Mode of Action
4-(4-Phenylpiperazine-1-carbonyl)benzonitrile acts as a CCR5 antagonist . It binds to the CCR5 receptor, blocking the interaction between the receptor and its ligands. This prevents the downstream signaling cascade that would normally be triggered by the binding of the ligand to the receptor .
Biochemical Pathways
The action of 4-(4-Phenylpiperazine-1-carbonyl)benzonitrile on the CCR5 receptor affects the chemokine signaling pathway . By blocking the CCR5 receptor, it inhibits the chemotactic response that would normally result from the binding of the chemokine ligands to the receptor . This can have downstream effects on immune cell migration and inflammation .
Result of Action
As a CCR5 antagonist, 4-(4-Phenylpiperazine-1-carbonyl)benzonitrile can inhibit the fusion of CCR5-tropic HIV-1 with the host cell, thereby preventing the virus from entering the cell . This can result in a reduction in viral load and a slowing of disease progression .
属性
IUPAC Name |
4-(4-phenylpiperazine-1-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c19-14-15-6-8-16(9-7-15)18(22)21-12-10-20(11-13-21)17-4-2-1-3-5-17/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGKPHCFWSKGLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。